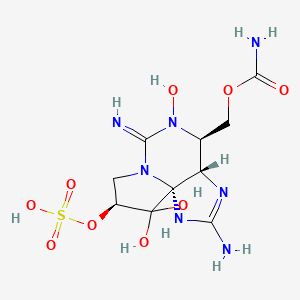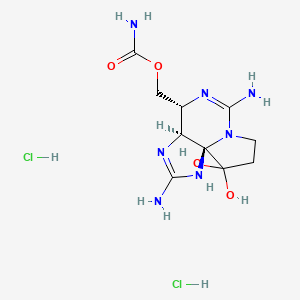
Demeclocycline hydrochloride
Descripción general
Descripción
Demeclocycline hydrochloride es un antibiótico de la familia de las tetraciclinas derivado de una cepa mutante de Streptomyces aureofaciens. Se utiliza principalmente para tratar infecciones bacterianas, incluyendo la enfermedad de Lyme, el acné y la bronquitis . Además, se utiliza fuera de etiqueta para el tratamiento de la hiponatremia debido al síndrome de secreción inadecuada de hormona antidiurética (SIADH) .
Aplicaciones Científicas De Investigación
Demeclocycline hydrochloride tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como compuesto modelo para estudiar las propiedades químicas y la reactividad de los antibióticos de la tetraciclina.
Biología: Los investigadores utilizan this compound para investigar los mecanismos de resistencia bacteriana y los efectos de los antibióticos en las comunidades microbianas.
Medicina: Se utiliza en la investigación clínica para explorar nuevos usos terapéuticos y desarrollar formulaciones mejoradas para el tratamiento de infecciones bacterianas y SIADH.
Mecanismo De Acción
Demeclocycline hydrochloride inhibe la síntesis de proteínas bacterianas uniéndose a las subunidades ribosómicas 30S y 50S. Esta unión impide que el tRNA aminoacilado se una al sitio A del ribosoma, lo que deteriora la síntesis de proteínas. La unión es reversible, lo que hace que el compuesto sea bacteriostático en lugar de bactericida .
Compuestos Similares:
Tetraciclina: Al igual que this compound, la tetraciclina es un antibiótico de amplio espectro que inhibe la síntesis de proteínas uniéndose a las subunidades ribosómicas.
Doxiciclina: Otro antibiótico de la tetraciclina, la doxiciclina, es conocida por su mayor vida media y mejor absorción en comparación con this compound.
Singularidad: this compound es único entre las tetraciclinas por su uso específico en el tratamiento de SIADH. Su capacidad para inducir la diabetes insípida nefrógena al reducir la respuesta de los túbulos renales a la hormona antidiurética lo hace particularmente valioso para esta aplicación fuera de etiqueta .
Análisis Bioquímico
Biochemical Properties
Demeclocycline hydrochloride inhibits cell growth by inhibiting translation . It binds (reversibly) to the 30S and 50S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome, which impairs protein synthesis by bacteria . The binding is reversible in nature .
Cellular Effects
This compound is lipophilic and can easily pass through the cell membrane or passively diffuses through porin channels in the bacterial membrane . It is not a direct bactericidal agent; rather, it is a bacteriostatic drug that impairs bacterial growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves inhibiting cell growth by inhibiting translation . It binds (reversibly) to the 30S and 50S ribosomal subunit and prevents the amino-acyl tRNA from binding to the A site of the ribosome, which impairs protein synthesis by bacteria . The binding is reversible in nature .
Temporal Effects in Laboratory Settings
The absorption of this compound is slower than that of tetracycline . The time to reach the peak concentration is about 4 hours . After a 150 mg oral dose of this compound, the mean. .
Dosage Effects in Animal Models
Hepatotoxic effects due to large doses of tetracyclines have been reported in pregnant women and animals . The mortality rate is high . The tetracyclines are also potentially nephrotoxic and are contraindicated (except for doxycycline) in renal insufficiency .
Metabolic Pathways
Like other tetracyclines, it is known to be concentrated in the liver and excreted into the bile where it is found in much higher concentrations than in the blood .
Transport and Distribution
This compound, like other tetracyclines, is concentrated in the liver and excreted into the bile where it is found in much higher concentrations than in the blood . This suggests that it may be transported and distributed within cells and tissues via the circulatory system.
Subcellular Localization
Given its lipophilic nature and its ability to passively diffuse through porin channels in the bacterial membrane , it is likely that it can localize to various subcellular compartments within the cell.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Demeclocycline hydrochloride se sintetiza mediante la fermentación de Streptomyces aureofaciens, seguida de una modificación química. El proceso de fermentación consiste en cultivar las bacterias en un medio rico en nutrientes, lo que les permite producir el antibiótico. El compuesto se aísla y purifica luego mediante diversas técnicas cromatográficas .
Métodos de producción industrial: En entornos industriales, la producción de this compound implica fermentación a gran escala, seguida de extracción y purificación. El caldo de fermentación se filtra normalmente para eliminar las células bacterianas, y el antibiótico se extrae utilizando disolventes orgánicos. El extracto crudo se somete entonces a pasos de purificación adicionales, como la cristalización y la recristalización, para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: Demeclocycline hydrochloride se somete a varios tipos de reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades farmacológicas .
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno. Estas reacciones se llevan a cabo normalmente en condiciones ácidas o básicas.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio para reducir grupos funcionales específicos dentro de la molécula.
Principales productos formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de this compound, que pueden presentar diferentes propiedades farmacológicas y aplicaciones terapéuticas .
Comparación Con Compuestos Similares
Tetracycline: Like demeclocycline hydrochloride, tetracycline is a broad-spectrum antibiotic that inhibits protein synthesis by binding to the ribosomal subunits.
Doxycycline: Another tetracycline antibiotic, doxycycline, is known for its longer half-life and better absorption compared to this compound.
Minocycline: Minocycline is a tetracycline derivative with enhanced lipid solubility, allowing it to penetrate tissues more effectively.
Uniqueness: this compound is unique among tetracyclines due to its specific use in treating SIADH. Its ability to induce nephrogenic diabetes insipidus by reducing the responsiveness of renal tubules to antidiuretic hormone makes it particularly valuable for this off-label application .
Propiedades
IUPAC Name |
(4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O8.ClH/c1-24(2)14-7-5-6-10(16(27)12-9(25)4-3-8(22)11(12)15(6)26)18(29)21(7,32)19(30)13(17(14)28)20(23)31;/h3-4,6-7,14-15,25-27,30,32H,5H2,1-2H3,(H2,23,31);1H/t6-,7-,14-,15-,21-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPVUSSHCBRCOL-KBHRXELFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3C(C4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@H]1[C@@H]2C[C@@H]3[C@@H](C4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
127-33-3 (Parent) | |
| Record name | Demeclocycline hydrochloride [USP:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0045252 | |
| Record name | Demeclocycline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64-73-3 | |
| Record name | Demeclocycline hydrochloride [USP:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000064733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DEMECLOCYCLINE HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756708 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Demeclocycline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Demeclocycline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.539 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEMECLOCYCLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29O079NTYT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)


![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)
